![molecular formula C10H4ClN3O2 B5709990 (2-chloro-5-nitrobenzylidene)malononitrile CAS No. 3138-22-5](/img/structure/B5709990.png)
(2-chloro-5-nitrobenzylidene)malononitrile
Overview
Description
(2-chloro-5-nitrobenzylidene)malononitrile, also known as CS gas, is a chemical compound used as a riot control agent. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. CS gas is widely used by law enforcement agencies and military forces for crowd control purposes. The purpose of
Scientific Research Applications
Toxicity and Reactivity
(2-chloro-5-nitrobenzylidene)malononitrile, also known as CS, has been the subject of various studies focusing on its toxicity and reactivity. Originally synthesized as a benzylidene malononitrile derivative, its toxic properties have been extensively investigated. It forms adducts with a range of substances like amines, n-butanethiol, Grignard reagents, hydrazoic acid, and hydrogen cyanide, reacting also with hypochlorite, water, and various oxidizing and reducing agents (Jones & Israel, 1970).
Antitumor Properties
Research dating back to 1952 explored the effects of substituted malononitriles, including (2-chloro-5-nitrobenzylidene)malononitrile, on tumor growth. Certain derivatives showed notable retardation in the growth of transplantable carcinomas, indicating potential antitumor properties (Gal, Fung, & Greenberg, 1952).
Chemical Synthesis Applications
In the field of chemical synthesis, (2-chloro-5-nitrobenzylidene)malononitrile has been used in the preparation of various chemical compounds. For instance, its reaction with piperidine and 1-naphthol was investigated for the synthesis of naphtho[1,2-b]pyrans (Dell, Bloxham, & Smith, 1994).
Detection of Cyanide in Water
A novel application of malononitrile derivatives, including (2-chloro-5-nitrobenzylidene)malononitrile, is in the detection of cyanide in water. Research on chromogenic devices has demonstrated their effectiveness in identifying cyanide ions, with potential implications for environmental monitoring (Schramm, Menger, & Machado, 2016).
Medical Research
Medical research has also explored the use of (2-chloro-5-nitrobenzylidene)malononitrile derivatives. One study showed that tyrphostin AG-126, a derivative, enhances the resistance of insulin-producing beta-cells to oxidants and inflammatory cytokines (Turpaev & Welsh, 2016).
Polymer Synthesis
In the realm of polymer science, malononitrile, including its (2-chloro-5-nitrobenzylidene) derivative, has been utilized in the synthesis of various polymers. One study detailed the polycondensation of malononitrile with benzyl chloride, leading to the production of dibenzylmalononitrile (Kawabata, Matsubara, & Yamashita, 1973).
properties
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)methylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClN3O2/c11-10-2-1-9(14(15)16)4-8(10)3-7(5-12)6-13/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIHYGVNLFPXSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354885 | |
Record name | Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- | |
CAS RN |
3138-22-5 | |
Record name | Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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